REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH2:15]([S:19](Cl)(=[O:21])=[O:20])[CH2:16][CH2:17][CH3:18]>C(Cl)Cl>[CH2:15]([S:19]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:21])=[O:20])[CH2:16][CH2:17][CH3:18]
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Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
108 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)S(=O)(=O)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
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CUSTOM
|
Details
|
After 15 minutes of stirring at 50° C. the reaction mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Again at 50° C
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
The resultant crude product in solution in 150 ml of methylene chloride was extracted with 150 ml of 1 N NaOH
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with 100 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulphate and removal of the methylene chloride by distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)S(=O)(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |